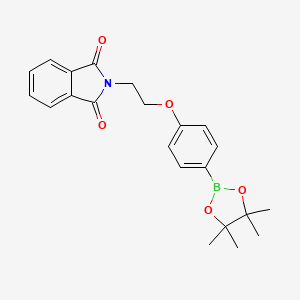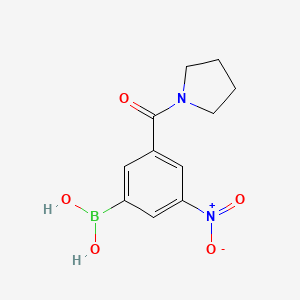![molecular formula C13H21NO B1387113 Benzenamine, 2-[(hexyloxy)methyl]- CAS No. 80171-95-5](/img/structure/B1387113.png)
Benzenamine, 2-[(hexyloxy)methyl]-
Overview
Description
Benzenamine, 2-[(hexyloxy)methyl]- is an organic compound with the molecular formula C13H21NO. It belongs to the class of anilines, which are organic compounds containing a phenyl group attached to an amino group. This compound is characterized by the presence of a hexyloxy group attached to the phenyl ring through a methylene bridge, making it a unique derivative of aniline .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2-[(hexyloxy)methyl]- can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-chloromethylphenol with hexanol, followed by the reduction of the resulting nitro compound to the corresponding aniline derivative. The reaction conditions typically involve the use of a base such as sodium hydroxide and a reducing agent like iron powder in the presence of hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of Benzenamine, 2-[(hexyloxy)methyl]- may involve the catalytic hydrogenation of the nitro compound using a palladium catalyst. This method offers higher yields and is more efficient for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 2-[(hexyloxy)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include substituted anilines, quinones, and nitroso compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzenamine, 2-[(hexyloxy)methyl]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, such as conductive polymers and sensors
Mechanism of Action
The mechanism of action of Benzenamine, 2-[(hexyloxy)methyl]- involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic substitution reactions at the aromatic ring, leading to the formation of various biologically active derivatives. These derivatives can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyaniline: Similar in structure but with a methoxy group instead of a hexyloxy group.
2-Ethoxyaniline: Contains an ethoxy group instead of a hexyloxy group.
2-Propoxyaniline: Features a propoxy group in place of the hexyloxy group.
Uniqueness
Benzenamine, 2-[(hexyloxy)methyl]- is unique due to the presence of the hexyloxy group, which imparts distinct physicochemical properties compared to its shorter-chain analogs.
Properties
IUPAC Name |
2-(hexoxymethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-2-3-4-7-10-15-11-12-8-5-6-9-13(12)14/h5-6,8-9H,2-4,7,10-11,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZQNHOMQXMCSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOCC1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10651885 | |
| Record name | 2-[(Hexyloxy)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10651885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80171-95-5 | |
| Record name | 2-[(Hexyloxy)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10651885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![3-[N-(2-Hydroxyethyl)sulphamoyl]benzeneboronic acid](/img/structure/B1387053.png)
